molecular formula C16H17NO4S B5789592 5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid

5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B5789592
M. Wt: 319.4 g/mol
InChI Key: KZKNDXVURYTFOG-UHFFFAOYSA-N
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Description

5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzoic acid moiety, with additional methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid typically involves the reaction of 2,4-dimethylbenzenesulfonamide with 2-methylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,4-Dimethylphenyl)sulfamoyl]furan-2-carboxylic acid
  • 4-[(2,3-Dimethylphenyl)sulfamoyl]benzoic acid
  • 5’-Acetyl-4-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2,2’-bithiophene-5-carboxylic acid

Uniqueness

5-[(2,4-Dimethylphenyl)sulfamoyl]-2-methylbenzoic acid is unique due to its specific structural features, such as the presence of both sulfonamide and benzoic acid moieties, along with additional methyl groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(2,4-dimethylphenyl)sulfamoyl]-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-4-7-15(12(3)8-10)17-22(20,21)13-6-5-11(2)14(9-13)16(18)19/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKNDXVURYTFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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